molecular formula C19H13N5O7 B3592332 N-phenyl-4-(2,4,6-trinitroanilino)benzamide

N-phenyl-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B3592332
M. Wt: 423.3 g/mol
InChI Key: NBEHPJBVSVKXTA-UHFFFAOYSA-N
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Description

N-phenyl-4-(2,4,6-trinitroanilino)benzamide is a compound that belongs to the class of aromatic amides It is characterized by the presence of a phenyl group attached to a benzamide moiety, which is further substituted with a 2,4,6-trinitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(2,4,6-trinitroanilino)benzamide typically involves the reaction of 2,4,6-trinitroaniline with N-phenylbenzamide under specific conditions. One common method involves the use of a nucleophilic aromatic substitution reaction, where the nitro groups on the aniline ring facilitate the substitution of a leaving group on the benzamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimized multi-step synthesis processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact. The Schotten-Baumann acylation method, which involves the reaction of an amine with an acid chloride in the presence of a base, is one such approach that can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(2,4,6-trinitroanilino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenyl-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-(2,4,6-trinitroanilino)benzamide involves its interaction with cellular components. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound has been shown to affect the expression of cell cycle proteins, such as cyclin D1, and apoptotic proteins, such as Bcl-2 and Bax .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(2,4,6-trinitroanilino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and trinitroaniline groups allows for a combination of aromatic stability and high reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-phenyl-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O7/c25-19(21-13-4-2-1-3-5-13)12-6-8-14(9-7-12)20-18-16(23(28)29)10-15(22(26)27)11-17(18)24(30)31/h1-11,20H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHPJBVSVKXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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